molecular formula C26H34N4O10S B1180811 Chx-A/'/'-dtpa(B-355) CAS No. 157380-45-5

Chx-A/'/'-dtpa(B-355)

Cat. No. B1180811
M. Wt: 594.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chx-A/‘/’-dtpa(B-355) is a versatile chemical compound used in scientific research. It is also known as [®-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid . Its chemical formula is C₂₆H₃₄N₄O₁₀S·3HCl .


Molecular Structure Analysis

The molecular structure of Chx-A/‘/’-dtpa(B-355) is complex, contributing to its high perplexity. Its molecular formula is C₂₆H₃₄N₄O₁₀S·3HCl , and it has a molecular weight of 704.0 .

Scientific Research Applications

  • PET/CT Imaging Applications : CHX-A''-DTPA has been used for peptide conjugation in small animal PET/CT imaging. A study by Clifford et al. (2006) demonstrated the use of CHX-A''-DTPA for N-terminal labeling of peptides with metal ion radionuclides for imaging purposes, validating its application in a somatostatin receptor-positive tumor-bearing rat model using (86)Y-CHX-A''-octreotide (Clifford et al., 2006).

  • Stability in Blood Serum : The stability of CHX-A''-DTPA bound to biological carrier molecules, such as bovine gamma globulin (BGG), in blood serum was assessed by Montavon et al. (2012). This study focused on the potential of CHX-A''-DTPA in re-complexing released Bi(III) under in vivo conditions, relevant to targeted alpha therapy (TAT) of cancer (Montavon et al., 2012).

  • Comparison of Ligand Isomers : The biodistribution and stability of CHX-DTPA and its isomers when conjugated with monoclonal antibodies were studied by Camera et al. (1994). This research evaluated the serum stability and in vivo biodistribution of CHX-DTPA compared to other ligands in the context of monoclonal antibody labeling with yttrium (Camera et al., 1994).

  • Conjugation for Cancer Therapy : A novel bifunctional maleimido CHX-A'' DTPA chelator was developed by Xu et al. (2008) for conjugation to thiol-containing biomolecules like monoclonal antibodies, peptides, or other targeting vectors for imaging and therapies of cancer. This work demonstrated efficient thiol-maleimide chemistry for modifying antibodies with CHX-A'' DTPA (Xu et al., 2008).

  • Application in Radioimmunotherapy : Kameswaran et al. (2015) explored the utility of 177Lu-CHX-A''-DTPA-Rituximab as a radioimmunotherapeutic agent for non-Hodgkin's lymphoma. This study involved the conjugation of Rituximab with CHX-A''-DTPA and its radiolabeling with 177Lu, highlighting its potential in targeted therapy (Kameswaran et al., 2015).

  • ImmunoPET Imaging : The use of 44Sc-labeled CHX-A''-DTPA conjugates for immunoPET imaging was investigated by Chakravarty et al. (2014). This study highlighted the potential of CHX-A''-DTPA for labeling proteins like Cetuximab Fab fragment for PET imaging of EGFR expression in tumors (Chakravarty et al., 2014).

Safety And Hazards

Specific safety and hazard information for Chx-A/‘/’-dtpa(B-355) was not found in the search results. It is recommended to refer to the Safety Data Sheets (SDS) for detailed information .

Future Directions

Chx-A/‘/’-dtpa(B-355) exhibits potential for various applications such as MRI contrast agents and targeted drug delivery systems. Its use in combination with other therapies, such as EGFR inhibition or docetaxel chemotherapy, has shown promise in enhancing therapeutic efficacy .

properties

IUPAC Name

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVREUUCWLULJM-PWRODBHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(C[C@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chx-A/'/'-dtpa(B-355)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
OV Timmermand, D Ulmert… - EJNMMI …, 2014 - ejnmmires.springeropen.com
Prostate cancer is a leading cause of death in the male population of the western world. Human kallikrein-related peptidase 2 (hK2) is abundantly expressed in malignant prostatic tissue…
Number of citations: 19 ejnmmires.springeropen.com
WTK Tsai, KA Zettlitz, M Dahlbom, RE Reiter… - Molecular imaging and …, 2020 - Springer
Purpose Radioimmunotherapy uses tumor-specific antibodies to deliver therapeutic radionuclides, but hematological toxicity due to the long serum half-life of intact antibodies remains …
Number of citations: 9 link.springer.com
T Kurino, R Matsuda, A Terui, H Suzuki… - … for Immunotherapy of …, 2020 - ncbi.nlm.nih.gov
Background Recently, antiprogrammed cell death protein 1 (aPD-1) and antiprogrammed death-ligand 1 (aPD-L1) monoclonal antibodies (mAbs) have been approved. Even though …
Number of citations: 27 www.ncbi.nlm.nih.gov
M Yamamoto, T Kurino, R Matsuda, HS Jones… - Journal of Controlled …, 2022 - Elsevier
Chemotherapy for peritoneal dissemination is poorly effective owing to limited drug transfer from the blood to the intraperitoneal (ip) compartment after intravenous (iv) administration. ip …
Number of citations: 3 www.sciencedirect.com
J Elgqvist, OV Timmermand, E Larsson… - Anticancer …, 2016 - ar.iiarjournals.org
Aim: The purpose of the present study was to investigate the radiosensitivity of the prostate cancer cell lines LNCaP, DU145, and PC3 when irradiated with beta particles emitted from …
Number of citations: 18 ar.iiarjournals.org
SH Dho, SY Kim, C Chung, EH Cho, SY Lee, JY Kim… - Scientific Reports, 2018 - nature.com
Decay-accelerating factor (CD55 or DAF) inhibits complement-dependent cytotoxicity. We determined that CD55 is overexpressed in 76.47% of human non-small cell lung cancer tissue …
Number of citations: 17 www.nature.com
WTK Tsai - 2018 - search.proquest.com
Prostate cancer diagnosis and treatment options need to be improved as over-and under-treatment, as well as disease recurrence and resistance to current therapies, continue to be …
Number of citations: 3 search.proquest.com

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